![molecular formula C11H15NO2 B2545397 2-[(4-Aminophenyl)methyl]butanoic acid CAS No. 103893-69-2](/img/structure/B2545397.png)
2-[(4-Aminophenyl)methyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, as described in the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid . Another method reported involves the reduction of N-Boc-D-tyrosine methyl ester with DiBAL to an aldehyde, followed by conversion to the target compound through a cyanohydrin intermediate . These methods suggest that the synthesis of 2-[(4-Aminophenyl)methyl]butanoic acid could potentially be achieved through similar multi-step synthetic routes, possibly involving the reduction of an appropriate nitro precursor and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of 2-[(4-Aminophenyl)methyl]butanoic acid would likely resemble the structures of the compounds synthesized in the papers, which include aromatic rings attached to a butanoic acid moiety. The presence of an amino group on the phenyl ring is a common feature, as seen in the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid . The molecular structure analysis would focus on the steric and electronic effects of substituents on the phenyl ring and how they influence the reactivity and stability of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds provide insights into the reactivity of 2-[(4-Aminophenyl)methyl]butanoic acid. For instance, the synthesis of 4-phenyl-2-butanone involves nucleophilic addition and substitution reactions , which could be relevant for the functionalization of the amino group in 2-[(4-Aminophenyl)methyl]butanoic acid. Additionally, the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates via Friedel–Crafts acylation suggests that electrophilic aromatic substitution reactions could be applicable for introducing substituents on the phenyl ring of 2-[(4-Aminophenyl)methyl]butanoic acid.
Physical and Chemical Properties Analysis
While the papers do not directly provide physical and chemical properties of 2-[(4-Aminophenyl)methyl]butanoic acid, they do offer information on similar compounds. The physical properties such as solubility, melting point, and boiling point can be inferred based on the functional groups present in the compound. The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be deduced from the known behavior of the amino and carboxylic acid functional groups, as well as the influence of the aromatic ring. The stability of the compound under different conditions can also be extrapolated from the reported stability of similar compounds, such as the hydrolytic instability of an intermediate in the synthesis of 4,4-difluorochlorambucil .
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
2-[(4-Aminophenyl)methyl]butanoic acid, along with similar butanoic acid derivatives, has been a subject of spectroscopic and structural investigations. Studies utilizing experimental and theoretical approaches, including FT-IR, FT-Raman spectra, and DFT calculations, have provided insights into the vibrational characteristics, stability, reactivity, and non-linear optical (NLO) properties of these compounds. These investigations have emphasized their potential in the development of new materials with applications in the fields of photonics and electronics. For example, 4-[(2, 6-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid (6DAMB) and 4-[(2, 5-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid (5DAMB) demonstrated properties suggesting they could be excellent candidates for nonlinear optical materials due to their dipole moment and hyperpolarizabilities. Auto-dock studies also indicate that these butanoic acid derivatives exhibit promising biological activities, potentially inhibiting Placenta growth factor (PIGF-1) (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Antimicrobial Activity
Butanoic acid derivatives have shown significant antimicrobial properties. For instance, N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties have been synthesized and tested for their antimicrobial effectiveness. Certain compounds within this class have displayed good activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against species like Candida tenuis and Aspergillus niger. This highlights the potential of butanoic acid derivatives in the development of new antimicrobial agents for medical use (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Synthesis and Biochemical Applications
The synthesis and application of butanoic acid derivatives for biochemical research have also been explored. These compounds serve as intermediates in the synthesis of protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters, showcasing their importance in the preparation of non-proteinogenic amino acids with potential applications in peptide synthesis and drug development. The versatility of these compounds in synthetic organic chemistry underscores their utility in creating complex molecules for pharmaceutical research (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).
Safety and Hazards
properties
IUPAC Name |
2-[(4-aminophenyl)methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKUXANCTILXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminophenyl)methyl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


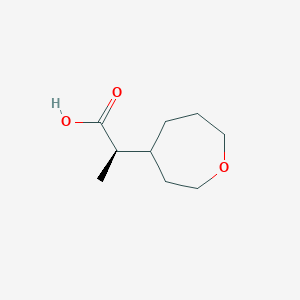
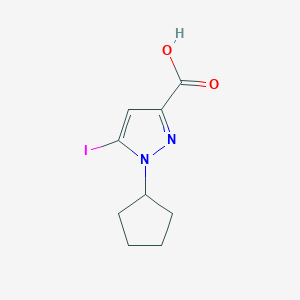
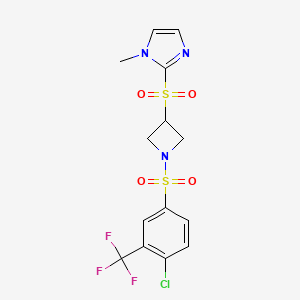
![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2545321.png)

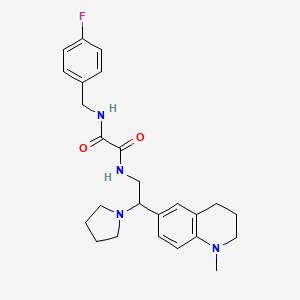
![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)
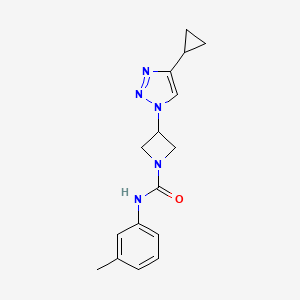
![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545335.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2545336.png)
